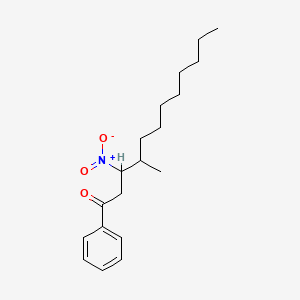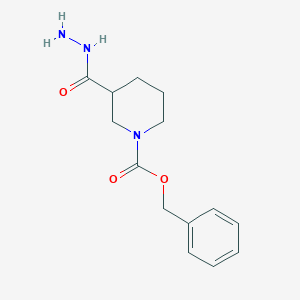
1-Methyl-1-pyridin-3-yl-ethylamin-dihydrochlorid
Übersicht
Beschreibung
1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of ethylamine where a pyridine ring is attached to the ethylamine moiety, and it is further modified by a methyl group and dihydrochloride salt formation
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Biochemische Analyse
Biochemical Properties
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can affect nerve impulse transmission, leading to changes in behavior and movement. Additionally, 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride can interact with other proteins and enzymes involved in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of acetylcholinesterase, leading to changes in nerve impulse transmission . This can result in behavioral changes and movement impairments. Furthermore, 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride can impact oxidative stress levels in cells, affecting various cellular components and processes.
Molecular Mechanism
At the molecular level, 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to acetylcholinesterase, inhibiting its activity and affecting nerve impulse transmission . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged nerve signaling. Additionally, 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in behavior and physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride can result in toxic or adverse effects, including behavioral changes and movement impairments.
Metabolic Pathways
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in oxidative stress responses, affecting the production of reactive oxygen species and other metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride within cells can influence its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-pyridinylmethylamine with an appropriate alkylating agent, such as methyl iodide, under controlled conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wirkmechanismus
The mechanism by which 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Pyridin-3-yl-ethylamine: A closely related compound without the methyl group.
N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: A compound with a different heterocyclic ring structure.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFNTGSKWLCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)









![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)



